molecular formula C17H19NO2 B8164581 (S)-methyl 3-amino-3-(3'-methyl-[1,1'-biphenyl]-4-yl)propanoate

(S)-methyl 3-amino-3-(3'-methyl-[1,1'-biphenyl]-4-yl)propanoate

Cat. No.: B8164581
M. Wt: 269.34 g/mol
InChI Key: GGVXWYZWGKHIIZ-INIZCTEOSA-N
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Description

(S)-methyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-4-yl)propanoate is a chiral compound with a complex structure that includes an amino group, a biphenyl moiety, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-4-yl)propanoate typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination of a suitable ketone intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate to form the propanoate ester.

Industrial Production Methods

Industrial production of (S)-methyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-4-yl)propanoate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

(S)-methyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-methyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-4-yl)propanoate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can facilitate interactions with hydrophobic pockets in proteins, while the amino and ester groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    ®-methyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-4-yl)propanoate: The enantiomer of the compound, which may have different biological activities.

    Methyl 3-amino-3-(4’-methyl-[1,1’-biphenyl]-4-yl)propanoate: A regioisomer with the methyl group in a different position on the biphenyl moiety.

    Ethyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-4-yl)propanoate: An analog with an ethyl ester instead of a methyl ester.

Uniqueness

(S)-methyl 3-amino-3-(3’-methyl-[1,1’-biphenyl]-4-yl)propanoate is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and analogs. The presence of the biphenyl moiety also imparts unique chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (3S)-3-amino-3-[4-(3-methylphenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-4-3-5-15(10-12)13-6-8-14(9-7-13)16(18)11-17(19)20-2/h3-10,16H,11,18H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVXWYZWGKHIIZ-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)C(CC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)[C@H](CC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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